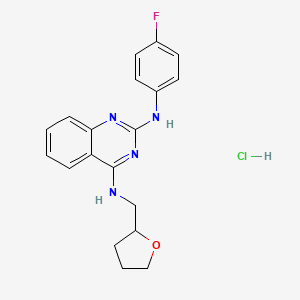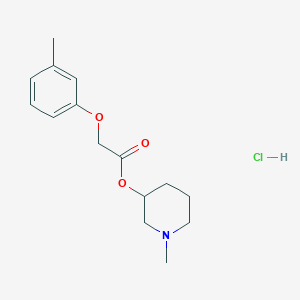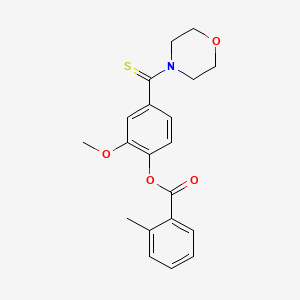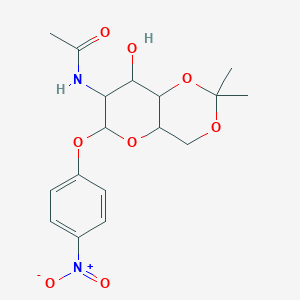
N~2~-(4-fluorophenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride
Vue d'ensemble
Description
The compound belongs to the class of quinazoline derivatives, a group of nitrogen-containing heterocycles with broad biological and chemical significance. These compounds often feature in the synthesis of pharmaceuticals and materials due to their unique structural and chemical properties.
Synthesis Analysis
Synthesis of quinazoline derivatives typically involves condensation reactions between 2-aminobenzonitrile and carboxylic acids or their derivatives, followed by cyclization. For fluorophenyl-quinazoline derivatives, Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones have been employed, leading to compounds with enhanced solubility and potential biological activities (Sun et al., 2019).
Molecular Structure Analysis
The crystal structure of related quinazoline derivatives reveals the presence of chiral carbon atoms and achiral space groups, with the molecular arrangement stabilized through hydrogen bonds and π-π interactions. These structural features contribute to the compound's solubility and interaction with biological targets (Sun et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, including nucleophilic substitution and condensation with amines, reflecting their reactivity towards the synthesis of more complex molecules. The presence of fluorine atoms influences the reactivity and electronic properties of these compounds, making them suitable for further functionalization (Okuda et al., 2009).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and melting point, are significantly affected by the nature of their substituents. Fluorine-substituted derivatives exhibit improved solubility in water or PBS buffer systems, which is crucial for their application in biological systems (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are influenced by the quinazoline core and the nature of the substituents. The fluorine atom, in particular, adds to the electron-withdrawing effects, impacting the compound's interactions with other molecules and its potential as a pharmacophore (Okuda et al., 2009).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its potential biological activities. Given the wide range of activities exhibited by quinazoline derivatives, this compound could have potential applications in fields such as medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O.ClH/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15;/h1-2,5-10,15H,3-4,11-12H2,(H2,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKZRTXNCUPVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-fluorophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4016407.png)
![{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid](/img/structure/B4016411.png)

![5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016415.png)
![N-(2-furylmethyl)-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016433.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![1-sec-butyl-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016439.png)
![N-(3-hydroxypropyl)-1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B4016443.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4016461.png)

![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoic acid](/img/structure/B4016478.png)
![1-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016495.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]pentanamide](/img/structure/B4016502.png)